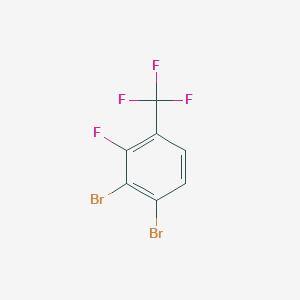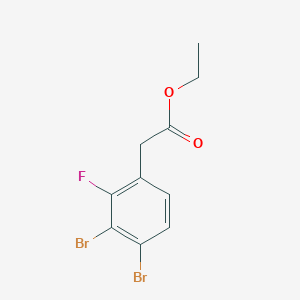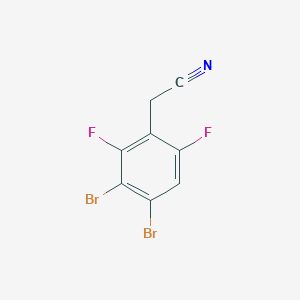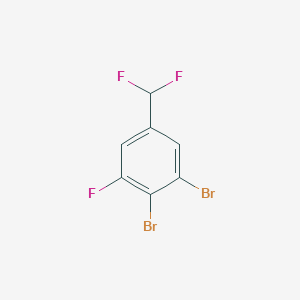
2,5-Dichloro-3,4-difluoroaniline
概要
説明
2,5-Dichloro-3,4-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,4-difluoroaniline typically involves multiple steps, including halogenation and reduction reactions. One common method involves the nitration of a precursor compound, followed by reduction, diazotization, and subsequent halogenation . For example, starting with 2,4,5-trichloronitrobenzene, a fluorinating agent is used to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to yield 2,4-difluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and conditions required for the reactions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
化学反応の分析
Types of Reactions
2,5-Dichloro-3,4-difluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group in the compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolate anions, which can selectively replace fluorine atoms on the benzene ring.
Oxidation: Reagents such as nitric acid and sulfuric acid can be used for the oxidation of the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolate anions can yield thiolated derivatives of the compound .
科学的研究の応用
2,5-Dichloro-3,4-difluoroaniline has several applications in scientific research:
作用機序
The mechanism of action of 2,5-Dichloro-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be degraded by microorganisms such as Pseudomonas fluorescens, which utilize specific enzymes to break down the fluorinated aromatic ring . The exact molecular targets and pathways involved in these processes are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,3,4-Trifluoroaniline: Another fluorinated aniline derivative with similar chemical properties.
3,4-Difluoroaniline: A compound with two fluorine atoms on the benzene ring, used in similar applications.
2,4-Difluoroaniline: A related compound with two fluorine atoms in different positions on the benzene ring.
Uniqueness
2,5-Dichloro-3,4-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of both chlorine and fluorine atoms can provide unique chemical properties that are not observed in compounds with only one type of halogen substitution.
特性
IUPAC Name |
2,5-dichloro-3,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIFJJPROMJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















